Cas no 133914-58-6 (9-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione)

9-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione structure
133914-58-6 structure
Produktname:9-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
CAS-Nr.:133914-58-6
MF:C48H68N2O15
MW:913.057935714722
CID:194593
PubChem ID:164352

9-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cytorhodin A,7-de[[2,3,6-trideoxy-3-(dimethylamino)-4-O-[[2S-[2a,5b(2R*,5R*,6R*),6b]]-tetrahydro-6-methyl-5-[(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy]-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]oxy]-9-O-[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]- (9CI)
    • Cytorhodin A,7-de[[2,3,6-trideoxy-3-(dimethylamino)-4-O-[[2S-[2a,5b(2R*,5R*,6R*),6b]]-tetrahyd...
    • Cytorhodin A,7-de[[2,3,6-trideoxy-3-(dimethylamino)-4-O-[[2S-[2a,5b(2R*,5R*,6R*),6b]]-tetrahydro-6-methyl-5-[(tetrahydro-5-hy
    • cytorhodin X
    • Cytorhodin A, 7-de((2,3,6-trideoxy-3-(dimethylamino)-4-O-((2S-(2-alpha,5-beta(2R*,5R*,6R*), 6-beta))-tetrahydro-6-methyl-5-((tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy)-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)oxy)-9-O-(2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)-
    • Cytorhodin A, 7-de((2,3,6-trideoxy-3-(dimethylamino)-4-O-((2S-(2alpha,5beta(2R*,5R*,6R*),6beta))-tetrahydro-6-methyl-5-((tetrahydro-5-hyd
    • Cytorhodin A, 7-de((2,3,6-trideoxy-3-(dimethylamino)-4-O-((2S-(2alpha,5beta(2R*,5R*,6R*),6beta))-tetrahydro-6-methyl-5-((tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy)-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)oxy)-9-O-(2,3,6-trideoxy-3-(dimethyamino)-alpha-L-lyxo-hexopyranosyl)-
    • Cytorhodin A, 7-de((2,3,6-trideoxy-3-(dimethylamino)-4-O-((2S-(2-alpha,5-beta(2R*,5R*,6R*), 6-beta))-tetrahydro-6-methyl-5-((tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy)-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)o
    • 9-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methylox
    • DTXSID90928340
    • 133914-58-6
    • 3-Ethyl-5,7,12-trihydroxy-6,11-dioxo-3-{[2,3,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-{5-[(5-hydroxy-6-methyloxan-2-yl)oxy]-6-methyloxan-2-yl}hexopyranoside
    • 9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • 9-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • Inchi: 1S/C48H68N2O15/c1-10-48(65-37-18-28(49(6)7)42(53)24(4)60-37)20-27-39(46(57)40-41(44(27)55)45(56)38-26(43(40)54)12-11-13-31(38)52)33(21-48)63-36-19-29(50(8)9)47(25(5)61-36)64-35-17-15-32(23(3)59-35)62-34-16-14-30(51)22(2)58-34/h11-13,22-25,28-30,32-37,42,47,51-53,55,57H,10,14-21H2,1-9H3
    • InChI-Schlüssel: LDUVDGXPXDRENL-UHFFFAOYSA-N
    • Lächelt: O(C1CC(C(C(C)O1)O)N(C)C)C1(CC)CC2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2C(C1)OC1CC(C(C(C)O1)OC1CCC(C(C)O1)OC1CCC(C(C)O1)O)N(C)C)O)=O)O)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 912.46197
  • Monoisotopenmasse: 912.46197
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 17
  • Schwere Atomanzahl: 65
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 1640
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 16
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 216
  • XLogP3: 5.5

Experimentelle Eigenschaften

  • Dichte: 1.37
  • Siedepunkt: 947°Cat760mmHg
  • Flammpunkt: 526.5°C
  • Brechungsindex: 1.626

9-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione Verwandte Literatur

Related Articles

Artikel empfehlen

Empfohlene Lieferanten
江苏科伦多食品配料有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
江苏科伦多食品配料有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
上海贤鼎生物科技有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.